molecular formula C16H14FNO3 B3609272 2-fluorobenzyl 4-(acetylamino)benzoate

2-fluorobenzyl 4-(acetylamino)benzoate

Cat. No.: B3609272
M. Wt: 287.28 g/mol
InChI Key: BHPULIMRFCCGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorobenzyl 4-(acetylamino)benzoate is a synthetic benzoate ester featuring a fluorinated benzyl group at the 2-position of the benzene ring and an acetylamino substituent at the para position of the benzoate moiety.

Properties

IUPAC Name

(2-fluorophenyl)methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11(19)18-14-8-6-12(7-9-14)16(20)21-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPULIMRFCCGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzoate Esters with Acetylamino Substituents
Compound Name Ester Group Substituent Position & Type Key Properties/Findings Reference
2-Fluorobenzyl 4-(acetylamino)benzoate 2-Fluorobenzyl Para-acetylamino High lipophilicity (inferred from fluorobenzyl group) -
Inosiplex (4-(acetylamino)benzoate component) Not specified Para-acetylamino Used as part of a multicomponent antiviral drug; enhances bioavailability via salt formation
Methyl 4-(acetylamino)-2-methoxy-5-nitrobenzoate Methyl Para-acetylamino, ortho-methoxy, meta-nitro Electron-withdrawing groups (nitro) may reduce solubility compared to the target compound
Methyl 2-(acetylamino)benzoate Methyl Ortho-acetylamino Ortho substitution introduces steric hindrance, potentially reducing reactivity compared to para-substituted analogs

Key Insights :

  • The 2-fluorobenzyl ester in the target compound likely enhances metabolic stability and membrane permeability compared to methyl or ethyl esters due to increased lipophilicity .
  • Para-substituted acetylamino groups (as in the target compound and Inosiplex) optimize hydrogen-bonding interactions without steric interference, unlike ortho-substituted analogs .
Benzoate Esters with Different Amino/Amide Substituents
Compound Name Ester Group Substituent Type Key Properties/Findings Reference
Ethyl 4-(dimethylamino)benzoate Ethyl Para-dimethylamino Higher degree of conversion in resin polymerization vs. methacrylate esters; superior physical properties in materials science
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate Ethyl Para-fluorobenzoylamino Bulkier benzoyl group may reduce solubility but improve receptor-binding affinity compared to acetylamino analogs

Key Insights :

  • Acetylamino groups (target compound) offer a balance between hydrogen-bonding capacity and steric bulk, whereas dimethylamino groups (e.g., ethyl 4-(dimethylamino)benzoate) enhance electron-donating effects, improving reactivity in photopolymerization .
Fluorinated Benzyl Esters in Pharmaceutical Contexts
Compound Name Core Structure Key Properties/Findings Reference
FE@SNAP (Fluoroethylated MCHR1 antagonist) Fluorinated benzyl Enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius
2-Fluorobenzyl 4-(acetylamino)benzoate Fluorinated benzyl Likely improved pharmacokinetics compared to non-fluorinated esters (e.g., methyl or ethyl analogs) -

Key Insights :

  • Fluorination at the 2-position of the benzyl group (target compound) is a common strategy to modulate bioavailability and metabolic stability in drug candidates, as seen in FE@SNAP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluorobenzyl 4-(acetylamino)benzoate
Reactant of Route 2
Reactant of Route 2
2-fluorobenzyl 4-(acetylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.